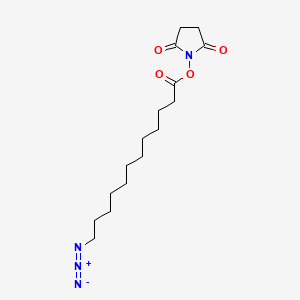
N3-Pen-Dde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N3-Pen-Dde, also known as N-3-pyridin-2-yl-2,3-dihydro-1,4-benzodioxine-6-carboxamide, is a synthetic compound that has been used in various scientific research applications. N3-Pen-Dde is a member of the benzodioxine family, and is known to have a wide range of biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of N3-Pen-Dde is not yet fully understood. However, it is known that the compound binds to certain receptors and enzymes, causing a variety of effects. It has been shown to interact with the enzyme adenylyl cyclase, which is involved in the regulation of cell signaling pathways. In addition, it has been shown to interact with other receptors, such as the serotonin receptor, and to have an effect on the production of certain hormones, such as cortisol.
Biochemical and Physiological Effects
N3-Pen-Dde has been shown to have a variety of biochemical and physiological effects. It has been shown to have an effect on the production of certain hormones, such as cortisol, and to affect cell signaling pathways. In addition, it has been shown to have an effect on the metabolism of certain drugs, such as opioids, and to interact with certain receptors, such as the serotonin receptor.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N3-Pen-Dde has a number of advantages and limitations for use in laboratory experiments. One advantage is that the compound is relatively easy to synthesize, and is relatively stable in aqueous solution. However, the compound can be toxic to certain organisms, and can be difficult to work with in certain laboratory settings. In addition, the compound is not very soluble in water, and can be difficult to work with in certain laboratory settings.
Direcciones Futuras
The potential future directions for the use of N3-Pen-Dde are numerous. One potential direction is to further investigate the biochemical and physiological effects of the compound, and to explore its potential therapeutic applications. In addition, the compound could be used to study the effects of certain drugs on the body, and to investigate the effects of certain hormones on cell signaling pathways. Finally, the compound could be used to study the effects of certain environmental factors on the body, such as air pollution or radiation.
Métodos De Síntesis
N3-Pen-Dde is synthesized from the reaction of 2-pyridinecarboxaldehyde and 2,3-dihydro-1,4-benzodioxine-6-carboxylic acid in the presence of a base catalyst. The reaction is carried out in aqueous solution at a temperature of 60°C. The reaction is complete after 8 hours, and the resulting product is a white crystalline solid.
Aplicaciones Científicas De Investigación
N3-Pen-Dde has been used in a variety of scientific research applications. It has been used as a tool to study the effects of the compound on enzymes, receptors, and other biological molecules. In addition, it has been used to study the effects of the compound on cell signaling pathways, and to investigate the biochemical and physiological effects of the compound on various organisms.
Propiedades
IUPAC Name |
2-(5-azido-1-hydroxypentylidene)-5,5-dimethylcyclohexane-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O3/c1-13(2)7-10(18)12(11(19)8-13)9(17)5-3-4-6-15-16-14/h17H,3-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJAIZMFMRIWAOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)C(=C(CCCCN=[N+]=[N-])O)C(=O)C1)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O3 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[6-(2-Chloro-4-trifluoromethyl-phenoxy)-pyridin-3-yl]-methanol, 95%](/img/structure/B6288366.png)


![1-[6-(4-Trifluoromethyl-phenoxy)-pyridin-3-yl]-ethanone, 95%](/img/structure/B6288390.png)




![6-[4-(3-Trifluoromethyl-benzyloxy)-phenoxy]-nicotinic acid, 95%](/img/structure/B6288419.png)


